Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(11)4-7-9-6(5-12-2)10-14-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJASMWQHBCFWBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176435 | |
| Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-04-2 | |
| Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-acetic acid, 3-(methoxymethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101176435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Precursors and Esterification
Starting Materials: The synthesis typically begins with 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid or its derivatives as the oxadiazole core precursor.
Alkylation Reaction: A common approach involves reacting ethyl bromoacetate with 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like acetonitrile at elevated temperatures to promote nucleophilic substitution and cyclization, yielding the target ester compound.
Reaction Conditions: Typical conditions include refluxing in acetonitrile or similar solvents, with potassium carbonate serving as a mild base to deprotonate the carboxylic acid and facilitate nucleophilic attack on ethyl bromoacetate.
Hydrazide Formation and Cyclodehydration (Alternative Routes)
Some methods use hydrazide intermediates derived from ester precursors. For example, esterification of carboxylic acid derivatives followed by treatment with hydrazine hydrate generates hydrazides.
These hydrazides can then undergo cyclodehydration reactions with orthoformates or orthoacetates under acidic catalysis to form the oxadiazole ring system.
This approach allows for the introduction of various substituents on the oxadiazole ring and can be adapted to synthesize related oxadiazole esters.
Industrial Scale and Continuous Flow Adaptations
Industrial synthesis adapts the above laboratory methods to larger scales using continuous flow reactors to improve yield, reaction control, and safety.
Purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for pharmaceutical or agrochemical applications.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Ethyl bromoacetate, potassium carbonate, acetonitrile, reflux | Formation of ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate via substitution at carboxylic acid |
| 2 | Esterification (alternative) | Methanol, catalytic sulfuric acid | Conversion of carboxylic acid to methyl ester intermediate |
| 3 | Hydrazide formation | Hydrazine hydrate, refluxing propan-2-ol or ethanol | Conversion of ester to hydrazide intermediate |
| 4 | Cyclodehydration | Trimethyl orthoformate or trimethyl orthoacetate, acid catalyst | Formation of 1,2,4-oxadiazole ring system |
The synthesized compound is characterized by standard spectroscopic methods including ^1H NMR, ^13C NMR, and mass spectrometry, confirming the structure and purity (>95% by HPLC analysis in related studies).
Reaction yields for the key alkylation step are typically high, often exceeding 80% under optimized conditions.
The compound’s stability and reactivity allow for further chemical transformations such as oxidation, reduction, and substitution, enabling its use as a versatile synthetic intermediate.
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation of oxadiazole acid with ethyl bromoacetate | Ethyl bromoacetate, K2CO3, acetonitrile | Reflux, several hours | ~80-90% | Direct synthesis of target ester |
| Esterification and hydrazide route | Methanol, H2SO4; Hydrazine hydrate | Reflux in alcohol solvents | Variable | Allows ring formation via cyclodehydration |
| Cyclodehydration of hydrazides | Trimethyl orthoformate, acid catalyst | Acidic conditions, heating | Moderate to high | Used for oxadiazole ring closure |
| Industrial continuous flow | Same reagents scaled up | Controlled temperature and flow | Improved yield and purity | Suitable for large-scale production |
The preparation of this compound primarily relies on nucleophilic substitution reactions between ethyl bromoacetate and the corresponding oxadiazole carboxylic acid under basic conditions. Alternative synthetic routes involve esterification, hydrazide formation, and cyclodehydration to construct the oxadiazole ring system. Industrial methods optimize these procedures for scale and purity. The compound’s synthesis is well-documented with reliable yields and thorough characterization, making it a valuable intermediate in chemical and pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.
Scientific Research Applications
Chemistry
Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate serves as an important building block in organic synthesis. It can be utilized in the development of more complex molecules and as a reagent in various organic reactions. The compound's ability to undergo oxidation, reduction, and substitution reactions enhances its versatility in synthetic chemistry .
Biological Applications
The biological activity of this compound has been the subject of several studies:
- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. This makes it a candidate for further exploration in antibiotic development.
- Anti-inflammatory and Analgesic Effects : Studies suggest potential anti-inflammatory and analgesic properties, indicating its use in developing new therapeutic agents for pain management and inflammation-related conditions .
Pharmaceutical Development
The compound shows promise in drug discovery due to its bioactive properties. Its mechanism of action may involve the inhibition of specific enzymes or interference with cellular pathways related to inflammation and microbial resistance. This makes it a valuable candidate for developing pharmaceuticals targeting these areas .
Industrial Applications
This compound also finds applications in industrial settings:
- Agrochemicals : The compound can be utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides or herbicides .
- Chemical Manufacturing : Its role as an intermediate in synthesizing various industrial chemicals highlights its importance in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. For instance, it has been shown to inhibit succinate dehydrogenase, affecting cellular respiration and energy production .
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Optimization : The methoxymethyl group balances solubility and activity, but comparative studies with ethylamine or thiadiazole variants are needed to validate efficacy.
- Data Limitations : Direct pharmacological data for the target compound are absent in the evidence; future work should prioritize bioactivity assays and pharmacokinetic profiling.
Biological Activity
Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate is a compound of increasing interest in the field of medicinal chemistry due to its unique oxadiazole structure, which is associated with various biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and analgesic properties, along with relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₂N₂O₄
- Molecular Weight : 200.19 g/mol
- CAS Number : 1423031-04-2
The compound features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of ethyl bromoacetate with 3-(methoxymethyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of potassium carbonate in acetonitrile at elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. In vitro studies have shown promising results in inhibiting the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory and Analgesic Effects
Preliminary studies have also indicated that this compound may possess anti-inflammatory and analgesic properties . It has been observed to inhibit specific enzymes related to inflammation and microbial resistance. For instance, it has shown effectiveness in reducing edema in animal models, comparable to standard anti-inflammatory drugs .
Study on Antimicrobial Activity
In a study evaluating various oxadiazole derivatives for their antimicrobial properties, this compound was found to be effective against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .
Study on Anti-inflammatory Effects
A comparative analysis involving carrageenan-induced edema in rats demonstrated that this compound exhibited significant anti-inflammatory effects at doses of 20 mg/kg. The results suggested that the compound could be a viable candidate for further development into anti-inflammatory medications .
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of specific enzymes and interference with cellular pathways. For example, it has been shown to inhibit succinate dehydrogenase activity, which plays a crucial role in cellular respiration and energy production .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 2-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]acetate | C₈H₁₂N₂O₄ | Different oxadiazole position; potential variations in biological activity |
| Methyl 3-(methoxy)propanoate | C₇H₁₄O₄ | Simpler structure; lacks oxadiazole functionality |
| Benzyl 2-[3-(methoxy)-1,2,4-thiadiazol-5-yl]acetate | C₉H₉N₃O₂S | Contains thiadiazole instead of oxadiazole; different biological properties |
This compound stands out due to its specific oxadiazole configuration and associated biological activities that may differ significantly from those of similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for preparing Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate, and how do reaction conditions influence yield?
- The compound is synthesized via cyclization of intermediate precursors. For example, similar 1,2,4-oxadiazole derivatives are formed by reacting amidoximes with activated esters under reflux in solvents like ethyl acetate or ethanol . Aluminum chloride (AlCl₃) and pyridine are used as catalysts to promote cyclization at 60–70°C, with yields optimized by controlling reaction time and temperature . Key variables include solvent polarity (e.g., ethyl acetate vs. acetonitrile) and stoichiometric ratios of reagents .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ester/methoxy group integration.
- X-ray Crystallography: Used to resolve the 3D structure of analogous oxadiazole derivatives, validating bond lengths and angles (e.g., SHELX software for refinement ).
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass verification (e.g., exact mass 195.1371552 for related esters ).
Q. What biological activities are associated with 1,2,4-oxadiazole derivatives, and how is this compound evaluated?
- 1,2,4-Oxadiazoles are known for inhibitory activity against enzymes like aldose reductase (ALR2). Testing involves in vitro enzyme assays (IC₅₀ determination) and in vivo models (e.g., galactosemic rats for cataract prevention ). Substituents like the methoxymethyl group may enhance solubility for topical administration .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products in oxadiazole synthesis?
- Side products like open-chain intermediates or regioisomers arise from incomplete cyclization. Strategies include:
- Using excess AlCl₃ to drive cyclization .
- Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitoring reaction progress via TLC or HPLC to terminate at optimal conversion .
Q. What computational methods are used to predict the compound’s binding affinity to biological targets?
- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations rationalize interactions with ALR2’s active site. For example, methoxymethyl groups may form hydrogen bonds with Thr113 or hydrophobic interactions with Trp111 . Density Functional Theory (DFT) calculates electrostatic potential maps to guide substituent design .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Case Study: Replacing the phenyl group in 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid with benzyl reduces ALR2 inhibition by 10-fold, highlighting steric and electronic sensitivity . Methoxymethyl groups may improve metabolic stability compared to methyl .
Q. How can conflicting SAR data be resolved when comparing in vitro and in vivo results?
- Discrepancies arise from bioavailability differences. For example, a compound with high in vitro potency may show poor in vivo efficacy due to rapid clearance. Solutions include:
- Pharmacokinetic profiling (e.g., logP, plasma stability assays).
- Prodrug strategies (e.g., ester hydrolysis to active acids ).
Q. What structural analogs of this compound are reported, and how do they inform drug design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
